Fluorocyclopentane is a highly stable, volatile, monohalogenated cycloalkane (C5H9F) utilized primarily as a specialty solvent, a structural building block in pharmaceutical synthesis, and a thermodynamic promoter in gas hydrate storage systems. Characterized by its relatively low boiling point (approximately 68.8 °C at atmospheric pressure) and high chemical inertness due to the strong carbon-fluorine bond, it offers distinct advantages over heavier halogenated analogs. In industrial and laboratory procurement, it is prioritized for applications requiring easy solvent removal, resistance to nucleophilic attack, or the specific introduction of a lipophilic fluorocyclopentyl moiety to enhance the metabolic stability of drug candidates[1].
Substituting fluorocyclopentane with its closest generic analog, chlorocyclopentane, fundamentally alters both process thermodynamics and reaction integrity. Chlorocyclopentane possesses a significantly weaker carbon-halogen bond, making it susceptible to unintended SN1 and SN2 nucleophilic substitutions when used as a solvent medium. Furthermore, chlorocyclopentane's higher boiling point (~104 °C) complicates solvent evaporation, risking the degradation of thermally sensitive compounds. In advanced material applications such as methane hydrate formation, the specific molecular volume of fluorocyclopentane is required to achieve the optimal structure-II (s-II) hydrate at the lowest possible equilibrium pressure, a thermodynamic state unachievable with chlorine or bromine analogs [1].
Fluorocyclopentane exhibits a boiling point of approximately 68.8 °C at atmospheric pressure, compared to ~104 °C for chlorocyclopentane. This ~35 °C differential drastically reduces the thermal budget required for solvent evaporation, making it a superior choice for processing thermally sensitive compounds .
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 68.8 °C |
| Comparator Or Baseline | Chlorocyclopentane (~104 °C) |
| Quantified Difference | ~35.2 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables rapid, low-temperature solvent removal, preventing thermal degradation of sensitive pharmaceutical intermediates during purification.
In the formation of methane mixed hydrates, the guest species size directly impacts thermodynamic stability. Fluorocyclopentane forms a structure-II (s-II) mixed hydrate with methane that exhibits the lowest equilibrium pressure among monohalogenated cyclopentanes, significantly outperforming chlorocyclopentane and bromocyclopentane [1].
| Evidence Dimension | Hydrate Equilibrium Pressure |
| Target Compound Data | Lowest equilibrium phase boundary pressure |
| Comparator Or Baseline | Chlorocyclopentane / Bromocyclopentane (Higher pressures) |
| Quantified Difference | Optimal thermodynamic stabilization for s-II cages among C5H9X analogs |
| Conditions | 274.17 to 306.19 K, up to 9.93 MPa |
Reduces the mechanical pressure requirements and energy costs for industrial natural gas storage and transportation systems.
The strong carbon-fluorine bond in fluorocyclopentane renders it highly resistant to nucleophilic attack, unlike chlorocyclopentane which readily acts as a leaving group and undergoes SN1 and SN2 reactions. This low reactivity makes fluorocyclopentane an ideal inert medium for sensitive organic syntheses [1].
| Evidence Dimension | Leaving Group Ability / Reactivity |
| Target Compound Data | Highly stable, poor leaving group |
| Comparator Or Baseline | Chlorocyclopentane (Active leaving group, undergoes SN1/SN2) |
| Quantified Difference | Orders of magnitude lower susceptibility to nucleophilic substitution |
| Conditions | Standard organic synthesis conditions (nucleophilic media) |
Ensures high-purity reaction yields by eliminating solvent-driven side reactions and unwanted alkylation during complex chemical manufacturing.
Due to its low reactivity and favorable volatility (BP ~68.8 °C), fluorocyclopentane is the optimal choice as a reaction medium for synthesizing thermally sensitive or highly reactive pharmaceutical intermediates where chlorocyclopentane would cause unwanted alkylation [1].
Utilized as a co-guest molecule in clathrate hydrate formation, fluorocyclopentane stabilizes methane in structure-II (s-II) hydrates at exceptionally low equilibrium pressures, making it a critical material for developing efficient gas storage and transport technologies [2].
Procured as a direct precursor to introduce the fluorocyclopentyl moiety into drug candidates, leveraging the strong C-F bond to enhance lipophilicity and metabolic resistance compared to non-fluorinated or chlorinated analogs [1].
Flammable